molecular formula C13H10OS B326548 3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde

3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde

Cat. No.: B326548
M. Wt: 214.28 g/mol
InChI Key: JYFBWDRXXNFRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde is a heterocyclic compound with a unique structure that combines naphthalene and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with thiophene derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of novel materials and pharmaceuticals .

Properties

IUPAC Name

3a,9b-dihydrobenzo[g][1]benzothiole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)15-11/h1-8,10,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFBWDRXXNFRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C(C=CC2=C1)C=C(S3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901212409
Record name 3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887579-89-7
Record name 3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887579-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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